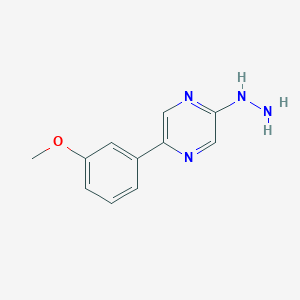
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic phosphoric anhydride dipotassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic phosphoric anhydride dipotassium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a phosphoric anhydride moiety, making it a versatile molecule in biochemical and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic phosphoric anhydride dipotassium salt typically involves the phosphorylation of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid. This reaction is carried out under controlled conditions using phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base like potassium hydroxide. The reaction is usually conducted at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The process involves the careful control of temperature, pH, and reactant concentrations. The final product is purified through crystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic phosphoric anhydride dipotassium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphorylated sugars, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic phosphoric anhydride dipotassium salt is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is used to study phosphorylation processes and enzyme kinetics. It serves as a substrate for various kinases and phosphatases, helping to elucidate their mechanisms of action.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as antiviral and anticancer agents. Its ability to interact with biological molecules makes it a promising candidate for drug development.
Industry
Industrially, this compound is used in the production of biodegradable polymers and as an additive in food and cosmetics. Its biocompatibility and non-toxic nature make it suitable for various applications.
Wirkmechanismus
The mechanism of action of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic phosphoric anhydride dipotassium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. In phosphorylation reactions, it acts as a donor of phosphate groups, facilitating the transfer of phosphate to other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
- (2R,3R,4R,5R)-2,3,5,6-tetrahydroxyhexanoic acid
- (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl
Uniqueness
What sets (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic phosphoric anhydride dipotassium salt apart from similar compounds is its phosphoric anhydride moiety, which imparts unique reactivity and functionality. This feature allows it to participate in phosphorylation reactions, making it a valuable tool in biochemical research and industrial applications.
Eigenschaften
Molekularformel |
C6H11K2O10P |
|---|---|
Molekulargewicht |
352.32 g/mol |
IUPAC-Name |
dipotassium;[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl] phosphate |
InChI |
InChI=1S/C6H13O10P.2K/c7-1-2(8)3(9)4(10)5(11)6(12)16-17(13,14)15;;/h2-5,7-11H,1H2,(H2,13,14,15);;/q;2*+1/p-2/t2-,3-,4+,5-;;/m1../s1 |
InChI-Schlüssel |
DSIVDHDJHGHGCV-ZBHRUSISSA-L |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)OP(=O)([O-])[O-])O)O)O)O)O.[K+].[K+] |
Kanonische SMILES |
C(C(C(C(C(C(=O)OP(=O)([O-])[O-])O)O)O)O)O.[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Ditert-butyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]imidazol-4-ium;iodide](/img/structure/B13652669.png)
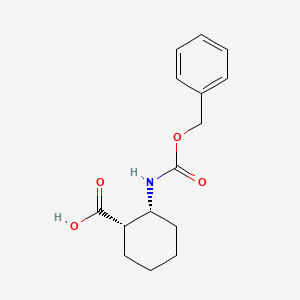

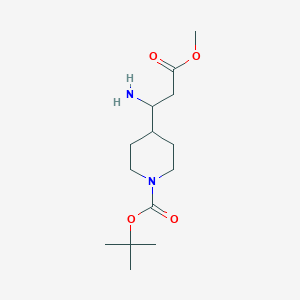
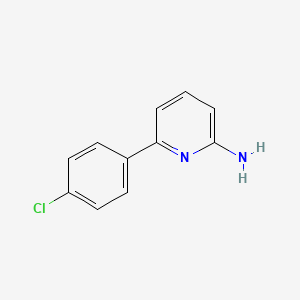
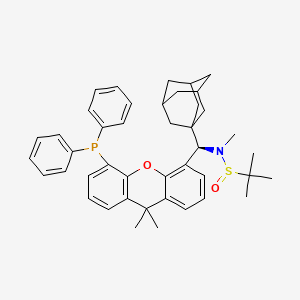



![2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]propanamide;hydrochloride](/img/structure/B13652752.png)
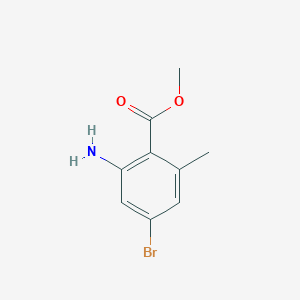
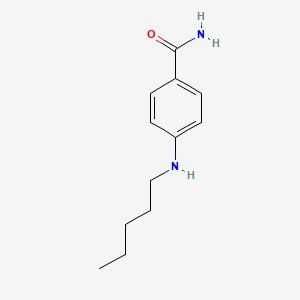
![3-[[1-(7-Methoxy-2-oxochromene-3-carbonyl)piperidine-4-carbonyl]amino]propyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B13652767.png)
